2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
Introduction and Research Context
Historical Development and Discovery Context
The discovery of imidazole derivatives traces back to 1858, when Heinrich Debus first synthesized imidazole via the condensation of glyoxal, formaldehyde, and ammonia. Over time, functionalization of the imidazole core has yielded diverse bioactive molecules, including 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This compound exemplifies modern synthetic strategies that combine aromatic substitution with sulfur-based linkages.
The specific synthesis of this compound leverages nucleophilic substitution reactions, where a thiol group replaces a leaving group on the imidazole ring, followed by acetic acid coupling. Commercial availability through suppliers like Enamine and EvitaChem underscores its utility in high-throughput screening and drug discovery pipelines.
Positioning Within Imidazole-Based Heterocyclic Compounds
Imidazole’s aromaticity, amphoterism, and hydrogen-bonding capacity make it a cornerstone of heterocyclic chemistry. The target compound distinguishes itself through:
- A 2,5-dimethylphenyl group at the N-1 position, enhancing steric bulk and lipophilicity.
- A sulfanylacetic acid moiety at C-2, introducing potential for hydrogen bonding and metal coordination.
Compared to simpler imidazoles (e.g., histidine), this derivative’s substituted aryl group modifies electronic effects, shifting tautomeric equilibria and reactivity. Its structure aligns with bioactive imidazole derivatives like cimetidine (an H2 antagonist) but diverges in its sulfur-containing side chain.
Table 1: Key Structural Features of Select Imidazole Derivatives
Research Significance in Medicinal Chemistry
The sulfanylacetic acid group confers dual functionality:
- Acid-base properties from the carboxylic acid (pK~a~ ≈ 4.8), enabling pH-dependent solubility.
- Nucleophilicity via the sulfur atom, facilitating disulfide bond formation or enzyme inhibition.
Preliminary studies suggest applications in:
- Enzyme inhibition : The sulfur atom may coordinate with metalloenzyme active sites, analogous to thiol-containing drugs like captopril.
- Antimicrobial agents : Imidazole derivatives often exhibit activity against fungi and bacteria due to membrane interaction.
- Material science : The planar imidazole ring and sulfur moiety could enable coordination polymers or catalysts.
Comparative Analysis with Related Sulfanylacetic Acid Derivatives
Comparing this compound to structurally analogous compounds reveals key differences:
2-((1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide
- Structural distinction : A mesityl acetamide group replaces the carboxylic acid.
- Impact : Reduced acidity but enhanced lipophilicity, favoring blood-brain barrier penetration.
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Structural distinction : A dioxoimidazolidinyl group replaces the sulfanyl-linked imidazole.
- Impact : Increased hydrogen-bonding capacity due to carbonyl groups but loss of sulfur-mediated reactivity.
N-Methyl-3-iodophenylcarbamate
- Structural distinction : An iodophenyl carbamate group replaces the imidazole-sulfur system.
- Impact : Introduction of halogen atoms alters electronic properties and potential radioimaging applications.
Table 2: Functional Group Comparison Across Sulfanylacetic Acid Derivatives
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-4-10(2)11(7-9)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWVJRJIHMZNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Substitution with 2,5-Dimethylphenyl Group: The imidazole ring is then substituted with a 2,5-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
The compound 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has garnered significant attention in scientific research due to its unique structural features and potential biological activities. This article explores its applications in various fields, particularly in medicinal chemistry, and provides comprehensive insights into its synthesis, properties, and case studies.
Physical Properties
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Melting Point : Specific melting point data is not widely available but can be determined through experimental methods.
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications due to its biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, imidazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound's mechanism of action may involve interaction with specific enzymes or receptors, leading to cell cycle arrest or apoptosis in cancer cells. Research indicates that imidazole-based compounds can inhibit tumor growth in vitro and in vivo models .
Case Studies
- Antitubercular Activity : A series of imidazole derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis. Compounds structurally related to this compound showed promising results in inhibiting mycobacterial enzymes critical for bacterial survival .
- Enzyme Inhibition Studies : The compound's ability to interact with thiol groups suggests potential in modulating enzyme activity. Inhibitory assays have demonstrated that certain derivatives can effectively inhibit key enzymes involved in metabolic pathways related to cancer progression .
- Phytopathogenic Control : Recent patents have explored the use of similar compounds for controlling phytopathogenic microorganisms, indicating a broader application beyond human health into agricultural science .
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogues
a. 2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA)
- Structure : Differs by the 3,5-dimethylphenyl group and hydroxamic acid (-NHOH) instead of acetic acid.
- Activity : SHA inhibits Helicobacter pylori urease by coordinating nickel ions in the active site (PDB ID: 6ZJA) .
- Key Difference : The hydroxamic acid group enhances metal chelation, critical for enzyme inhibition, unlike the acetic acid derivative.
b. 2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic Acid (CAS 851468-03-6)
- Structure : 2,3-Dimethylphenyl substitution.
- Properties : Molecular weight 262.33; formula C₁₃H₁₄N₂O₂S. Available commercially, unlike the 2,5-dimethylphenyl variant .
- Significance : Positional isomerism affects steric interactions and solubility.
c. 2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic Acid
- Structure : Incorporates a chlorine atom at the 3-position.
d. 2-({1-[4-(Trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid
Functional Group Variants
a. 2-{[1-(2,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide
- Hypothetical Variant : Replacement of acetic acid with hydroxamic acid.
- Expected Activity : Similar to SHA, this modification would likely enhance urease inhibition via nickel chelation .
b. Ethyl 2-{2-[(4-Methoxyphenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Physicochemical and Commercial Comparison
Biological Activity
2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy, and safety profiles.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring, a sulfur atom linked to an acetic acid moiety, and a 2,5-dimethylphenyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| N-2,5-Dimethylphenylthioureido Acid | VRE | 16 µg/mL |
| Thiazole Derivative | Candida auris | 4 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in various cancer cell lines. Notably, studies involving Caco-2 colorectal adenocarcinoma cells demonstrated that certain derivatives significantly reduced cell viability compared to untreated controls . The observed effects were attributed to apoptosis induction and cell cycle arrest mechanisms.
Table 2: Anticancer Activity Against Caco-2 Cells
| Compound | Treatment Duration | Cell Viability (%) |
|---|---|---|
| This compound | 24 hours | 39.8 |
| Cisplatin | 24 hours | 25.0 |
| Control | - | 100 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit urease activity, which is crucial for bacterial survival in the host environment .
- Cell Membrane Disruption : The hydrophobic nature of the imidazole ring may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A notable study conducted on the effects of various imidazole derivatives on Caco-2 cells revealed that modifications in the chemical structure significantly influenced their anticancer efficacy. The study reported a structure-dependent relationship where specific substitutions enhanced activity against cancer cells while maintaining low toxicity profiles .
Safety Profile
While promising in terms of efficacy, the safety profile of these compounds remains a critical consideration. In vitro studies have indicated that at concentrations below 1 mM, compounds like this compound do not significantly affect normal cell viability . However, further in vivo studies are necessary to fully assess potential toxicological effects.
Q & A
Q. Methodological strategies :
- Catalyst optimization : Use palladium or copper catalysts to enhance coupling efficiency in aryl group introduction .
- Reaction condition control : Maintain inert atmospheres (N2/Ar) to prevent oxidation of sulfanyl groups .
- Purification refinement : Employ preparative HPLC instead of traditional column chromatography for higher purity (>95%) .
Data-driven approach : Monitor reaction progress via TLC or HPLC to identify bottlenecks .
Advanced: What experimental design considerations are critical for evaluating its biological activity?
Q. In vitro assays :
- Dose-response studies : Use IC50/EC50 assays (e.g., MTT for cytotoxicity) across a concentration range (1–100 µM) .
- Target selectivity : Pair with counter-screens against related enzymes/receptors to assess specificity .
In vivo models : - Pharmacokinetic profiling : Measure bioavailability and metabolic stability in rodent models using LC-MS/MS .
Key pitfall : Variability in biological activity data due to differences in assay conditions (e.g., pH, serum content). Standardize protocols across replicates .
Advanced: How should researchers approach contradictory data in reported biological activities?
Q. Resolution strategies :
- Replicate studies : Validate findings across independent labs with shared compound batches .
- Structure-activity relationship (SAR) analysis : Compare activity trends with structurally similar derivatives (e.g., varying substituents on the imidazole or phenyl rings) .
- Computational modeling : Use molecular docking or MD simulations to predict binding interactions and rationalize discrepancies .
Example : A derivative with a 4-methoxyphenyl group showed 10x higher anti-inflammatory activity than the 2,5-dimethylphenyl variant, highlighting substituent effects .
Advanced: What methodologies are recommended for studying metabolic stability and toxicity?
- In vitro metabolic assays : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
- Toxicity screening :
- Ames test : Evaluate mutagenicity .
- hERG assay : Screen for cardiac toxicity risks .
- In silico tools : Leverage QSAR models to predict ADMET properties early in development .
Advanced: How can researchers explore structure-activity relationships (SAR) for this compound?
Q. Systematic modifications :
- Imidazole ring : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to modulate electronic effects .
- Phenyl substituents : Vary positions (e.g., 2,4-dimethyl vs. 3,5-dimethyl) to assess steric/electronic impacts .
- Sulfanyl linker : Replace with sulfonyl or methylene groups to evaluate linkage flexibility .
Data analysis : Use clustering algorithms to correlate structural features with bioactivity trends .
Basic: What are the known or hypothesized biological targets of this compound?
Q. Potential targets :
- Enzymes : COX-2 (anti-inflammatory), HDAC (anticancer) based on structural analogs .
- Receptors : GPCRs (e.g., histamine receptors) due to imidazole’s role in ligand binding .
Hypothesis validation : Perform competitive binding assays with radiolabeled ligands .
Advanced: How can computational chemistry aid in the study of this compound?
Q. Applications :
- Docking studies : Predict binding modes with targets like COX-2 using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Improve reproducibility and yield in sulfanyl linkage formation .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to maintain quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
